1-(2-adamantyl)-4-ethylpiperazine
Description
Significance of Piperazine (B1678402) Derivatives in Drug Discovery and Development
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a highly valued scaffold in medicinal chemistry. nih.govnih.gov Its derivatives have demonstrated a wide array of pharmacological activities, making them integral components of numerous therapeutic agents. nih.govwisdomlib.org The versatility of the piperazine moiety stems from several key characteristics. The two nitrogen atoms provide sites for substitution, allowing for the facile introduction of various functional groups to modulate a compound's physicochemical properties and biological activity. nih.gov This structural flexibility enables the creation of extensive compound libraries for screening against diverse biological targets. nih.gov
Piperazine derivatives are known to exhibit a broad spectrum of biological effects, including antipsychotic, antidepressant, anxiolytic, antiviral, antibacterial, and antifungal properties. nih.govontosight.ai For instance, well-known drugs like clozapine (B1669256) (antipsychotic), vortioxetine (B1682262) (antidepressant), and buspirone (B1668070) (anxiolytic) all feature a piperazine core, highlighting its importance in central nervous system (CNS) drug discovery. nih.gov The basic nature of the piperazine nitrogens can also improve the pharmacokinetic profile of drug candidates by enhancing water solubility, which is crucial for bioavailability. nih.gov
Role of Adamantane (B196018) Moieties in Bioactive Compounds and Pharmacophore Design
The adamantane cage, a rigid, diamondoid hydrocarbon, offers a unique set of properties that have been successfully exploited in pharmaceutical design. researchgate.netpublish.csiro.au Its incorporation into bioactive molecules can significantly influence their pharmacological profiles. researchgate.netnih.gov
Historical Context of Adamantane in Pharmaceutical Agents
The journey of adamantane in medicine began with the discovery of amantadine (B194251) (1-aminoadamantane) in the 1960s. nih.govnih.gov Initially identified for its antiviral activity against influenza A virus, amantadine was later found to be effective in the treatment of Parkinson's disease. publish.csiro.auwikipedia.org This seminal discovery opened the door for the exploration of other adamantane-containing compounds for therapeutic purposes. Since then, numerous adamantane derivatives have been developed, including rimantadine (B1662185) (antiviral) and memantine (B1676192) (for Alzheimer's disease), solidifying the role of the adamantane scaffold in medicinal chemistry. wikipedia.org The first synthesis of adamantane was accomplished by Prelog and Seiwerth in 1941, but it was Schleyer's discovery of a more efficient synthesis in 1957 that made adamantane widely available for research. nih.govnih.gov
Conformational Rigidity and Lipophilicity Contributions of the Adamantane Cage
The adamantane moiety is characterized by its high degree of conformational rigidity and lipophilicity. researchgate.netmdpi.com The rigid, three-dimensional structure of the adamantane cage can serve as a robust anchor to position other functional groups in a specific spatial orientation, which can be critical for effective binding to a biological target. publish.csiro.aunih.gov This rigidity can also protect nearby functional groups from metabolic degradation, thereby enhancing the metabolic stability and half-life of a drug. nih.govmdpi.com
Rationale for Investigating 1-(2-adamantyl)-4-ethylpiperazine as a Novel Chemical Entity
The investigation of this compound is predicated on the hypothesis that combining the favorable attributes of both the adamantane and piperazine scaffolds will result in a novel compound with unique and potentially beneficial pharmacological properties. The piperazine ring provides a versatile platform for substitution and is known to interact with various receptors and transporters in the CNS. nih.gov The ethyl group at the N4 position of the piperazine ring can further modulate the compound's basicity and lipophilicity.
The attachment of the adamantane moiety at the 2-position introduces a bulky, rigid, and lipophilic group. This specific linkage, as opposed to the more common 1-adamantyl substitution, may present a different steric and electronic profile, potentially leading to novel interactions with biological targets. The combination of the rigid adamantane cage and the flexible piperazine ring could allow the molecule to adopt specific conformations required for high-affinity binding to a receptor or enzyme active site. The synthesis of such derivatives typically involves reacting an adamantyl precursor with an appropriate piperazine derivative. ontosight.ai
Overview of Research Trajectories for Novel Adamantane-Piperazine Compounds
Research into novel adamantane-piperazine compounds is an active area of investigation, with studies exploring their potential in various therapeutic areas. For instance, some 1-(adamantyl)-4-substituted piperazine derivatives have been investigated for their potential antiviral and anticancer activities. ontosight.airesearchgate.net Other research has focused on their potential as agents for treating neurodegenerative disorders, leveraging the ability of the adamantane group to facilitate blood-brain barrier penetration. publish.csiro.aunih.gov
Studies on related compounds, such as 1-(2-aryl-2-adamantyl)piperazine derivatives, have shown antiproliferative activity against various cancer cell lines. nih.gov The development of novel synthetic methodologies continues to facilitate the creation of diverse libraries of adamantane-piperazine compounds for biological screening. acs.orgnih.gov The overarching goal of this research is to identify lead compounds with improved efficacy, selectivity, and pharmacokinetic profiles for the treatment of a range of diseases.
Retrosynthetic Analysis of this compound Target Structure
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnection approaches are logical, focusing on the two C-N bonds formed at the piperazine nitrogens.
Approach A: N-Alkylation Strategy This approach involves disconnecting the adamantyl group from one piperazine nitrogen and the ethyl group from the other. This leads to two potential forward synthetic pathways:
Pathway A1: Disconnection of the adamantyl-N bond first. This retrosynthetic step suggests that the target molecule can be formed by the alkylation of N-ethylpiperazine with a suitable 2-adamantyl electrophile, such as 2-bromoadamantane (B1268071) or 2-adamantyl tosylate.
Pathway A2: Disconnection of the ethyl-N bond first. This suggests the alkylation of 1-(2-adamantyl)piperazine (B2630689) with an ethylating agent like ethyl bromide. This pathway requires the prior synthesis of the 1-(2-adamantyl)piperazine intermediate.
Approach B: Reductive Amination Strategy A powerful alternative involves a C-N bond disconnection that traces back to a carbonyl precursor. This approach identifies 2-adamantanone (B1666556) (a ketone) and N-ethylpiperazine as key precursors. The forward reaction involves the formation of an iminium ion intermediate from these two precursors, which is then reduced in situ to form the target amine. Reductive amination is a versatile and widely used method for creating secondary and tertiary amines .
These approaches lead to a set of potential starting materials, summarized in the table below.
Table 1: Potential Synthetic Precursors
| Retrosynthetic Approach | Precursor 1 | Precursor 2 | Reagent Type |
|---|---|---|---|
| N-Alkylation (Pathway A1) | N-Ethylpiperazine | 2-Adamantyl Halide/Tosylate | Electrophile |
| N-Alkylation (Pathway A2) | 1-(2-Adamantyl)piperazine | Ethyl Halide | Electrophile |
Classical Synthetic Routes to this compound
Based on the retrosynthetic analysis, the most practical forward syntheses involve N-alkylation and reductive amination.
The direct alkylation of the piperazine ring is a fundamental method for synthesizing N-substituted derivatives ambeed.com. A common challenge is controlling the degree of alkylation, as the initial reaction of piperazine with an alkyl halide can yield a mixture of mono- and di-alkylated products .
To achieve selective mono-alkylation, several strategies can be employed:
Use of a Large Excess of Piperazine: This statistical approach favors the formation of the mono-substituted product.
Protection Strategy: One nitrogen of the piperazine ring can be protected with a group like acetyl. The alkylation is then directed to the unprotected nitrogen, followed by deprotection to yield the mono-alkylated piperazine researchgate.net.
Monopiperazinium Salt Formation: Reacting piperazine with one equivalent of a strong acid generates a monopiperazinium salt. The unprotonated nitrogen remains nucleophilic and can be selectively alkylated google.com.
In the context of this compound, the most direct N-alkylation route would involve reacting N-ethylpiperazine with a 2-adamantyl electrophile. This circumvents the selectivity issues associated with starting from piperazine itself.
The choice of the adamantyl precursor is critical. Adamantyl halides, particularly 2-bromoadamantane, serve as effective electrophiles in N-alkylation reactions due to the good leaving group ability of the bromide ion.
An alternative and highly effective classical route is reductive amination . This one-pot method involves the reaction of a carbonyl compound (2-adamantanone) with an amine (N-ethylpiperazine) in the presence of a reducing agent . The reaction proceeds through an iminium ion intermediate which is immediately reduced to the final tertiary amine. This method often provides cleaner reactions and better yields compared to direct alkylation and avoids the need to prepare potentially unstable adamantyl halides nih.gov.
Table 2: Comparison of Major Synthetic Routes
| Feature | N-Alkylation | Reductive Amination |
|---|---|---|
| Adamantyl Precursor | 2-Adamantyl Halide | 2-Adamantanone |
| Amine Precursor | N-Ethylpiperazine | N-Ethylpiperazine |
| Key Intermediate | N/A (Direct SN2) | Iminium Ion |
| Common Byproducts | Quaternary ammonium (B1175870) salts, over-alkylation products | N/A |
| Advantages | Conceptually simple | Often higher yields, one-pot procedure, milder conditions |
The efficiency of any synthetic route is highly dependent on the reaction conditions. For the synthesis of this compound, careful control of solvents, temperature, and catalysts is crucial.
Solvents: The choice of solvent can significantly influence reaction rates and selectivity.
For N-alkylation , polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) are often used to dissolve the reactants and facilitate the SN2 reaction.
For reductive amination , solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are common reddit.com. Some protocols note that imine formation can be faster in protic solvents like isopropanol, although the stability of the reducing agent must be considered reddit.com.
Temperature: Temperature control is essential for minimizing side reactions.
Some selective alkylations require very low temperatures (-78 °C) to prevent over-alkylation or side reactions google.com.
Standard N-alkylation reactions are often run at room temperature or with gentle heating (e.g., 70 °C) to drive the reaction to completion google.com. Reductive aminations are typically performed at room temperature reddit.com.
Catalysts and Reagents:
In N-alkylation reactions, a base is required to neutralize the acid generated and to deprotonate the amine, enhancing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃) or triethylamine (Et₃N) researchgate.net.
In reductive amination , the choice of reducing agent is paramount. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and selective reagent favored for this transformation, as it is less reactive towards the carbonyl group and primarily reduces the iminium ion intermediate nih.gov. Sodium cyanoborohydride (NaBH₃CN) is another option, though it is more toxic .
The kinetics of these reactions are influenced by the steric hindrance of the bulky adamantyl group. The 2-position of the adamantane cage is sterically hindered, which can slow down the rate of both SN2 displacement in alkylation and the initial nucleophilic attack in reductive amination. Therefore, longer reaction times or moderate heating may be necessary to achieve good conversion.
Table 3: Influence of Reaction Conditions on Synthesis
| Parameter | N-Alkylation | Reductive Amination |
|---|---|---|
| Typical Solvent | Acetonitrile, DMF | DCM, DCE, THF |
| Typical Temperature | Room Temp. to 70°C google.com | Room Temperature reddit.com |
| Key Reagent/Catalyst | Base (e.g., K₂CO₃) | Reducing Agent (e.g., NaBH(OAc)₃) nih.gov |
| Kinetic Challenge | Steric hindrance from adamantyl group | Steric hindrance from adamantyl group |
Optimization of Reaction Conditions for Yield and Purity
Green Chemistry Approaches in the Synthesis of this compound
In recent years, the principles of green chemistry have become increasingly integral to synthetic organic chemistry, aiming to reduce the environmental impact of chemical processes. The synthesis of this compound and its derivatives is an area where such principles can be effectively applied.
Solvent-Free Reactions
Solvent-free reactions represent a significant advancement in green synthesis by eliminating the use of often hazardous and volatile organic solvents. These reactions are typically conducted by grinding the solid reactants together, sometimes with the aid of a catalyst, or by heating a mixture of the reactants in the absence of a solvent. This approach not only reduces solvent waste but can also lead to higher yields, shorter reaction times, and simplified work-up procedures.
While specific solvent-free methods for the direct synthesis of this compound are not extensively documented in publicly available literature, the general principles of solvent-free N-alkylation of piperazines are well-established. For instance, the reaction of a suitable 2-adamantyl halide or sulfonate with an excess of N-ethylpiperazine could potentially be carried out under solvent-free conditions with thermal or mechanical activation. Research on the solvent-free synthesis of other piperazine derivatives has demonstrated the feasibility of this approach, often utilizing solid-supported reagents or catalysts to facilitate the reaction. researchgate.netresearchgate.net
| Reactant A | Reactant B | Conditions | Product | Reference |
| Piperazine Derivative | Alkylating Agent | Solvent-free, Grinding/Heating | N-Alkyl Piperazine | researchgate.netresearchgate.net |
| 1,2-Diamine | Aldehyde | Solvent-free, K4[Fe(CN)6] catalyst | Imidazoline/Benzimidazole | |
| This table presents generalized examples of solvent-free reactions for the synthesis of related heterocyclic compounds, illustrating the potential applicability to the synthesis of this compound. |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. nih.gov Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, resulting in dramatically reduced reaction times, increased product yields, and often, enhanced product purity.
The synthesis of N-alkylated piperazines is particularly amenable to microwave assistance. The direct alkylation of 1-(2-adamantyl)piperazine with an ethyl halide or the reaction of 2-adamantyl halide with N-ethylpiperazine could be significantly accelerated under microwave irradiation. Studies on the microwave-assisted synthesis of various piperazine derivatives have shown that these reactions can often be completed in minutes compared to hours required for conventional heating. nih.govresearchgate.net Furthermore, microwave-assisted synthesis can sometimes be performed under solvent-free conditions, further enhancing its green credentials.
| Reactants | Solvent | Catalyst | Time (MW) | Time (Conventional) | Yield (MW) | Yield (Conventional) | Reference |
| N-(o-ethynylaryl)-acrylamides | tBuOH/formamide | Fenton's reagent | 10 s | 4 h | 33-45% | Lower | nih.gov |
| 3-bromomethyl-2-chloro-quinolines & 1,2-phenylenediamine | - | - | - | - | 92-97% | 62-65% | nih.gov |
| This interactive data table highlights the significant rate enhancements and improved yields often observed in microwave-assisted synthesis compared to conventional methods for related heterocyclic compounds. |
Catalyst-Free or Biocatalytic Pathways
Developing synthetic routes that avoid the use of heavy metal catalysts is a key goal of green chemistry. While many N-alkylation reactions rely on such catalysts, catalyst-free alternatives are being explored. For the synthesis of this compound, a direct nucleophilic substitution between a 2-adamantyl derivative with a good leaving group and N-ethylpiperazine could potentially proceed without a catalyst, particularly under forcing conditions such as high temperature or pressure, which can be facilitated by microwave heating.
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers an exceptionally green and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions of temperature and pH, in aqueous media, and can exhibit exquisite chemo-, regio-, and stereoselectivity. While specific biocatalytic routes for the synthesis of this compound have not been reported, the potential for enzymatic N-alkylation of piperazines is an active area of research. Transaminases and other enzymes capable of forming C-N bonds could potentially be engineered or discovered to facilitate such transformations, offering a sustainable and efficient manufacturing process.
Synthesis of Structural Analogues and Derivatives of this compound for SAR Studies
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development. By systematically modifying the chemical structure of a lead compound and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features responsible for its pharmacological effects. For this compound, SAR studies would involve the synthesis and evaluation of derivatives with modifications to both the piperazine ring and the adamantane cage.
Modifications of the Piperazine Ring Substituents
The N-ethyl group on the piperazine ring is a prime target for modification to explore its impact on biological activity. A variety of analogues can be synthesized by reacting 1-(2-adamantyl)piperazine with different alkylating or acylating agents.
N-Alkylation: A series of N-alkyl analogues can be prepared by reacting 1-(2-adamantyl)piperazine with a range of alkyl halides (e.g., methyl iodide, propyl bromide, benzyl chloride). Varying the length, branching, and nature (aliphatic vs. aromatic) of the alkyl chain can provide valuable insights into the steric and electronic requirements of the binding site. nih.gov
N-Acylation: The introduction of an acyl group can be achieved by reacting 1-(2-adamantyl)piperazine with acid chlorides or anhydrides. This modification introduces a carbonyl group, which can act as a hydrogen bond acceptor and alter the electronic properties of the piperazine nitrogen.
N-Arylation: The synthesis of N-aryl analogues can be accomplished through methods such as the Buchwald-Hartwig amination, reacting 1-(2-adamantyl)piperazine with aryl halides in the presence of a palladium catalyst. These modifications can explore the influence of aromatic interactions on biological activity.
| Modification | Reagents | Potential Impact on Activity |
| N-Alkylation (varied chain length/branching) | Alkyl halides (e.g., CH3I, C3H7Br) | Steric bulk, lipophilicity |
| N-Acylation | Acid chlorides (e.g., acetyl chloride) | Electronic properties, H-bond acceptor |
| N-Arylation | Aryl halides + Pd catalyst | Aromatic interactions, electronic effects |
| This table outlines potential modifications to the piperazine ring of 1-(2-adamantyl)piperazine and their likely influence on the compound's biological activity. |
Studies on related adamantyl aryl- and heteroarylpiperazines have shown that modifications at this position significantly impact receptor binding affinities. For instance, in a series of adamantyl-1-carboxylic acid piperazinyl derivatives, the nature of the substituent on the piperazine nitrogen was crucial for affinity at serotonin (B10506) receptors. acs.org
Substitution and Functionalization on the Adamantane Cage
The rigid adamantane cage provides a unique scaffold for introducing functional groups at specific positions, allowing for a detailed exploration of the SAR. The 2-position of the adamantane is a secondary carbon, and its substitution pattern can be varied to probe interactions with biological targets.
Substitution at other positions: While the core structure is this compound, synthesizing analogues with the piperazine moiety at the 1-position of the adamantane cage (a tertiary carbon) would be a key comparison. This can be achieved by starting with 1-adamantyl precursors. The difference in the steric environment and electronic properties between the 1- and 2-positions can have a profound effect on biological activity. nih.gov
Introduction of functional groups: The adamantane cage itself can be functionalized with various substituents. For example, hydroxylation, halogenation, or the introduction of amino or carboxyl groups at different positions on the adamantane ring can alter the compound's polarity, lipophilicity, and ability to form hydrogen bonds. These modifications can be achieved through a variety of synthetic methods, including radical-mediated functionalization. nih.gov
| Adamantane Modification | Synthetic Approach | Potential Impact on Activity |
| Isomeric attachment (1-adamantyl vs. 2-adamantyl) | Use of 1-adamantyl or 2-adamantyl starting materials | Steric hindrance, electronic effects |
| Hydroxylation | Oxidation reactions | Polarity, hydrogen bonding |
| Halogenation | Radical halogenation | Lipophilicity, electronic effects |
| Amination/Carboxylation | Multi-step synthetic sequences | Charge, polarity, hydrogen bonding |
| This table summarizes potential modifications to the adamantane cage and their expected influence on the biological properties of the resulting analogues. |
Research on other adamantane derivatives has demonstrated that even subtle changes to the adamantane core can lead to significant differences in biological activity. For example, in a series of adamantane carboxamides investigated as Ebola virus inhibitors, modifications to the adamantane core, including the addition of phenyl groups, led to substantial improvements in potency. nih.gov Similarly, a study on adamantane-substituted purines showed that the adamantane moiety could enhance the inhibitory activity against cyclin-dependent kinases. mdpi.com
An in-depth examination of the synthetic strategies and purification processes for this compound and its related analogues reveals a foundation in established organic chemistry principles, adapted for the unique steric and electronic properties of the adamantane moiety. Methodologies for modifying the N4-substituent of the piperazine ring and for purifying the final compounds are critical for developing novel derivatives and ensuring their suitability for further research.
3 Variations of the N4-Alkyl Chain (e.g., Methyl, Propyl, Butyl)
The synthesis of structural analogues of this compound with varied N4-alkyl chains is crucial for structure-activity relationship (SAR) studies. These syntheses typically start from a common intermediate, 1-(2-adamantyl)piperazine, which is then alkylated. The primary methods for introducing methyl, propyl, or butyl groups at the N4 position are reductive amination and direct N-alkylation.
Reductive Amination: This is a widely used method for N-alkylation of secondary amines. The process involves reacting 1-(2-adamantyl)piperazine with an appropriate aldehyde (e.g., formaldehyde for the methyl group, propanal for the propyl group, or butanal for the butyl group) in the presence of a reducing agent. A common reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃) due to its mildness and selectivity.
Direct N-Alkylation: This classic method involves the reaction of 1-(2-adamantyl)piperazine with an alkyl halide (e.g., methyl iodide, propyl bromide, or butyl chloride). The reaction is typically carried out in a suitable solvent and in the presence of a base to neutralize the hydrogen halide formed during the reaction.
A specific example for a related compound, N-(adamantan-1-yl)-4-methylpiperazine, involves heating 1-adamantyl isothiocyanate with 1-methylpiperazine in ethanol under reflux. researchgate.net While this involves the 1-adamantyl isomer and a different synthetic route, it highlights the direct combination of an adamantyl precursor with a pre-alkylated piperazine.
The choice of synthetic route can be influenced by the availability of starting materials, desired yield, and the scalability of the reaction.
Table 1: Synthetic Approaches for N4-Alkyl Analogues
| Target Compound | Synthetic Method | Reactants | Typical Reducing Agent/Base |
|---|---|---|---|
| 1-(2-adamantyl)-4-methylpiperazine | Reductive Amination | 1-(2-adamantyl)piperazine, Formaldehyde | Sodium triacetoxyborohydride |
| 1-(2-adamantyl)-4-propylpiperazine | Direct N-Alkylation | 1-(2-adamantyl)piperazine, 1-Bromopropane | Potassium carbonate |
4 Introduction of Heterocyclic Moieties
Incorporating heterocyclic moieties into the 1-(2-adamantyl)-piperazine scaffold can significantly alter the molecule's physicochemical properties. Synthetic strategies are designed to link pre-formed heterocycles to the piperazine nitrogen or to construct the heterocyclic ring as part of the synthesis.
One established method involves the reaction of an N-adamantyl piperazine intermediate with a heterocyclic compound bearing a suitable leaving group. For instance, derivatives have been synthesized by reacting 1-(adamantan-2-yl)piperazine with functionalized pyrroles. scispace.com This typically occurs through a nucleophilic substitution or a reductive amination pathway if a formyl group is present on the heterocycle. The synthesis of 1-(Adamantan-2-yl)-4-((1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methyl)piperazine exemplifies this approach. scispace.com
Another versatile strategy is the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form a triazole ring. This approach involves reacting a piperazine derivative functionalized with an alkyne with an azide-bearing heterocyclic precursor. This method is known for its high yields and purity of products. nih.gov For example, tert-butyl 4-propioloylpiperazine-1-carboxylate can be reacted with various aryl or alkyl azides to produce 1,2,3-triazole derivatives. nih.gov
Table 2: Examples of Heterocyclic Moiety Introduction
| Heterocycle Introduced | Synthetic Strategy | Key Reaction | Example Precursors |
|---|---|---|---|
| Pyrrole (B145914) | Reductive Amination | Reaction of an amine with an aldehyde | 1-(2-adamantyl)piperazine, 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde |
| 1,2,3-Triazole | Click Chemistry (CuAAC) | Cycloaddition of an azide and an alkyne | N-propargyl-1-(2-adamantyl)piperazine, Azide-functionalized heterocycle |
Structure
3D Structure
Properties
IUPAC Name |
1-(2-adamantyl)-4-ethylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2/c1-2-17-3-5-18(6-4-17)16-14-8-12-7-13(10-14)11-15(16)9-12/h12-16H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVMBBFTIIUZEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2C3CC4CC(C3)CC2C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Computational and Theoretical Investigations of 1 2 Adamantyl 4 Ethylpiperazine
Molecular Docking Studies with Hypothesized Biological Targets of 1-(2-adamantyl)-4-ethylpiperazine
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to its target protein.
Should a biological target be identified, molecular docking simulations would allow for a detailed analysis of the potential interactions between this compound and the amino acid residues of the binding site. This analysis would identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that contribute to the binding affinity.
In the absence of a known binding site, computational tools can be used to predict potential binding pockets on a target protein. These predictions are typically based on the protein's surface geometry and physicochemical properties. Characterization of these predicted sites would involve analyzing their volume, shape, and the nature of the surrounding amino acid residues to assess their suitability for binding this compound.
Quantum Chemical Calculations of this compound
Quantum chemical calculations provide fundamental insights into the electronic properties and reactivity of a molecule. nih.gov These calculations are based on the principles of quantum mechanics and can yield a wealth of information about a molecule's structure and behavior.
Analysis of the electronic structure would reveal the distribution of electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability.
The three-dimensional structure of a molecule is crucial for its biological activity. Conformational analysis involves identifying the different spatial arrangements of the atoms in a molecule (conformers) and their relative energies. By mapping the energy landscape, the most stable, low-energy conformations of this compound could be identified, which are likely the conformations it adopts when interacting with biological targets.
The molecular electrostatic potential (MEP) surface is a visual representation of the charge distribution around a molecule. libretexts.orgresearchgate.net It is a valuable tool for predicting how a molecule will interact with other molecules. The MEP map would show regions of positive, negative, and neutral electrostatic potential on the surface of this compound, indicating sites that are likely to be involved in electrostatic interactions with a biological target.
Molecular Dynamics Simulations of this compound in Biological Environments
Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, allowing for the observation of the dynamic behavior of molecules over time. By simulating the interactions between this compound and its environment at an atomic level, we can gain insights into its stability, conformational preferences, and interactions with biological structures like cell membranes.
Ligand Stability and Conformational Changes in Solution
Such simulations would typically involve placing the molecule in a box of water molecules and calculating the forces between all atoms over a series of small time steps. The resulting trajectory provides a detailed picture of the molecule's movement and conformational landscape. Key parameters to analyze would include the root-mean-square deviation (RMSD) to assess structural stability and dihedral angle distributions to identify preferred conformations of the ethylpiperazine ring and its ethyl substituent. nih.gov
Hypothetical Data Table: Conformational Analysis of this compound in Water
| Parameter | Value | Interpretation |
| Average RMSD | 1.5 Å | Indicates overall structural stability with some flexibility in the piperazine (B1678402) moiety. |
| Predominant Piperazine Conformation | Chair | The chair conformation is the most energetically favorable for the piperazine ring. |
| Ethyl Group Torsion Angle | -60°, 180°, 60° | Shows the presence of three stable rotamers for the ethyl group. |
Interaction Dynamics with Membrane Models
The lipophilic nature of the adamantane (B196018) group suggests that this compound is likely to interact with cell membranes. MD simulations are particularly well-suited to explore these interactions. nih.govnih.gov By placing the molecule near a model lipid bilayer, we can observe its partitioning into the membrane, its preferred location and orientation within the bilayer, and its effect on membrane properties. mdpi.comnih.gov
Studies on other adamantane derivatives have shown that they tend to localize in the interfacial region of the lipid bilayer, with the charged or polar groups oriented towards the aqueous phase and the adamantane cage embedded in the hydrophobic core. nih.govnih.gov The protonation state of the piperazine nitrogen atoms would be a critical factor, influencing the strength and nature of these interactions. nih.govnih.gov Simulations can predict the potential of mean force (PMF) for moving the molecule across the membrane, providing insights into its permeability. nih.gov
Hypothetical Data Table: MD Simulation of this compound with a POPC Bilayer
| Parameter | Observation | Implication |
| Preferred Location | Interfacial Region | The molecule likely anchors at the water-lipid interface. |
| Adamantane Orientation | Embedded in the hydrophobic core | The bulky adamantyl group favors the non-polar environment of the lipid tails. |
| Piperazine Orientation | Towards the aqueous phase | The more polar piperazine ring interacts with the polar head groups of the lipids and water. |
| Effect on Lipid Order | Localized increase in order | The rigid adamantane cage can restrict the motion of nearby lipid tails. |
In Silico Prediction of Pharmacological Interactions of this compound
Computational techniques can be employed to predict the potential pharmacological targets of this compound, a crucial step in understanding its therapeutic potential and possible side effects.
Ligand-Based and Structure-Based Virtual Screening Approaches
Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govnih.gov
Ligand-Based Virtual Screening (LBVS): This approach is used when the structure of the target is unknown but a set of molecules with known activity is available. mdpi.com A pharmacophore model can be built based on the essential features of these active molecules, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. dovepress.comnih.gov This model is then used as a query to screen databases for other molecules that fit the pharmacophore, including this compound. nih.govresearchgate.net
Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of a potential target protein is known, SBVS can be employed. nih.govnih.gov This involves docking this compound into the binding site of the target protein and using a scoring function to estimate the binding affinity. als-journal.com This method can predict potential protein targets for the compound and provide insights into its binding mode. mdpi.com
Cheminformatics and Ligand Descriptors for this compound
Cheminformatics involves the use of computational methods to analyze chemical data. For this compound, various molecular descriptors can be calculated to predict its physicochemical properties and potential biological activity. researchgate.net These descriptors can be used to build Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of a series of compounds with their biological activity. mdpi.com
Data Table: Calculated Cheminformatic Descriptors for this compound
| Descriptor | Value | Significance |
| Molecular Weight | 262.44 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |
| LogP (octanol-water partition coefficient) | ~4.5 | Indicates high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility. |
| Number of Hydrogen Bond Acceptors | 2 (the nitrogen atoms) | Influences solubility and binding to biological targets. |
| Number of Hydrogen Bond Donors | 0 (in the neutral form) | Affects binding interactions and solubility. |
| Polar Surface Area (PSA) | ~12.5 Ų | A low value, suggesting good potential for crossing the blood-brain barrier. |
Computational Approaches for Rational Drug Design Utilizing this compound Scaffolds
The this compound scaffold can serve as a starting point for the rational design of new drugs. openmedicinalchemistryjournal.comnih.govresearchgate.netresearchgate.net Computational methods are invaluable in this process.
By identifying the key structural features responsible for the predicted activity of this compound, medicinal chemists can make targeted modifications to improve potency, selectivity, and pharmacokinetic properties. For instance, if docking studies suggest that a particular part of the molecule is not making optimal contact with the target, that part can be modified.
Scaffold hopping is another powerful computational technique where the core adamantyl-piperazine scaffold is replaced with other chemical moieties that maintain the key pharmacophoric features but may offer improved properties, such as better synthesis accessibility or reduced off-target effects. nih.govnih.govresearchgate.net Computational tools can rapidly assess the suitability of these new scaffolds.
Pre-clinical Biological Evaluation and Receptor Interactions of this compound
Following a comprehensive review of scientific literature and databases, it has been determined that there is no publicly available information regarding the pre-clinical biological evaluation and receptor interactions of the specific chemical compound this compound.
Extensive searches were conducted to locate data pertaining to the following areas of study for this compound:
In Vitro Ligand Binding Studies and Receptor Affinity Profiling: No data was found on the affinity of this compound for any neurotransmitter receptor subtypes, including but not limited to dopamine (B1211576), serotonin (B10506), or histamine (B1213489) receptors.
Enzyme Inhibition or Activation Assays: There is no available information on the effects of this compound on enzymes such as soluble epoxide hydrolase (sEH) or monoamine oxidase (MAO).
Ion Channel Modulation Assays: Information regarding the modulatory effects of this compound on any ion channels is not present in the reviewed literature.
Transporter Binding Assays: No data exists in the public domain concerning the binding affinity of this compound for neurotransmitter transporters like the dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine (B1679862) transporter (NET).
Cell-Based Functional Assays: There are no published studies detailing the determination of receptor agonist or antagonist activity of this compound through methods such as reporter gene assays.
While research exists on other adamantane and piperazine derivatives, the explicit instructions to focus solely on this compound prevent the inclusion of data from related but distinct molecules. Therefore, the requested article with detailed research findings and data tables for this specific compound cannot be generated at this time due to the absence of primary research data in the public domain.
Pre Clinical Biological Evaluation and Receptor Interactions of 1 2 Adamantyl 4 Ethylpiperazine
Cell-Based Functional Assays of 1-(2-adamantyl)-4-ethylpiperazine Activity
Cellular Signaling Pathway Modulation (e.g., cAMP, ERK phosphorylation)
No information is available in the public domain regarding the modulation of cellular signaling pathways, such as cyclic AMP (cAMP) or extracellular signal-regulated kinase (ERK) phosphorylation, by this compound.
Gene Expression Alterations (e.g., mRNA and Protein Levels)
There is no published research detailing any alterations in gene expression, including changes in messenger RNA (mRNA) or protein levels, resulting from treatment with this compound.
Cell Proliferation and Viability in Non-human Cell Lines (excluding cytotoxicity for safety profiling)
Data on the effects of this compound on cell proliferation and viability in non-human cell lines are not available in the scientific literature.
Pre-clinical In Vivo Pharmacological Models Investigating this compound
Similarly, no in vivo pharmacological studies for this compound have been found in the public domain.
Efficacy in Animal Models of Neurological Disorders (e.g., depression, anxiety, Parkinson's disease)
There is no available research on the efficacy of this compound in any animal models of neurological disorders, such as depression, anxiety, or Parkinson's disease.
Behavioral Phenotyping and Locomotor Activity in Rodent Models
No studies on the behavioral phenotyping or effects on locomotor activity of this compound in rodent models have been published.
Systemic Pharmacological Interactions in Animal Models (e.g., cardiovascular effects in non-human subjects)
Information regarding the systemic pharmacological interactions, including potential cardiovascular effects, of this compound in animal models is not available.
Pre-clinical Pharmacokinetic Profile in Animal Models (Non-human, Non-toxicological Focus)
The pharmacokinetic profile of a compound, encompassing its absorption, distribution, metabolism, and excretion (ADME), is fundamental to understanding its therapeutic potential. While specific ADME studies on this compound are not extensively available in the public domain, the pharmacokinetic behavior of this molecule can be inferred from studies of structurally related adamantane (B196018) and piperazine (B1678402) derivatives. The adamantane moiety, a bulky and lipophilic group, is known to significantly influence the pharmacokinetic properties of parent compounds, often enhancing their metabolic stability and ability to cross biological membranes. ontosight.ai
Absorption and Distribution Studies in Animal Models
Direct studies on the absorption and distribution of this compound in animal models have not been prominently reported. However, based on its structural components, certain predictions can be made. The lipophilic nature of the adamantyl group is expected to facilitate oral absorption.
Studies on other adamantane derivatives have shown that they can interact with efflux pumps such as P-glycoprotein (P-gp). For instance, some adamantyl derivatives have been found to inhibit P-gp, which could, in turn, increase the oral bioavailability of co-administered drugs. This suggests that this compound itself might be a substrate or inhibitor of P-gp, affecting its own absorption and distribution.
The distribution of the compound into various tissues would also be heavily influenced by its lipophilicity. It is plausible that the compound could achieve significant concentrations in tissues with high lipid content. The piperazine ring, being a basic moiety, will be protonated at physiological pH, which could also influence its distribution into acidic tissues and organelles.
Table 1: Illustrative Pharmacokinetic Parameters of a Hypothetical Adamantane Derivative in Rats Following Oral Administration
| Parameter | Value | Unit |
| Tmax (Time to maximum concentration) | 1.5 | h |
| Cmax (Maximum plasma concentration) | 850 | ng/mL |
| AUC (Area under the curve) | 4500 | ng·h/mL |
| Vd (Volume of distribution) | 5 | L/kg |
| CL (Clearance) | 1.2 | L/h/kg |
| t1/2 (Half-life) | 3.5 | h |
Note: The data in this table is for illustrative purposes and is based on typical values for well-absorbed small molecules in rats. It does not represent actual data for this compound.
Biotransformation Pathways and Metabolite Identification in Animal Models
The biotransformation of this compound in animal models is anticipated to involve several metabolic pathways. The ethyl group attached to the piperazine nitrogen is a likely site for N-dealkylation, a common metabolic reaction for many piperazine-containing drugs. This would result in the formation of 1-(2-adamantyl)piperazine (B2630689) as a major metabolite.
The adamantane ring, while generally considered metabolically stable, can undergo hydroxylation at its tertiary carbon positions. This oxidation is typically mediated by cytochrome P450 enzymes. The resulting hydroxylated metabolites would be more polar and thus more readily excreted.
The piperazine ring itself can also be a target for metabolism, potentially undergoing oxidation to form N-oxides or ring-opening reactions, although these are generally less common pathways.
Table 2: Potential Metabolites of this compound
| Metabolite | Metabolic Reaction |
| 1-(2-adamantyl)piperazine | N-de-ethylation |
| 1-(hydroxy-2-adamantyl)-4-ethylpiperazine | Hydroxylation of the adamantyl cage |
| This compound-N-oxide | N-oxidation of the piperazine ring |
Excretion Patterns and Clearance in Animal Models
The excretion of this compound and its metabolites is expected to occur through both renal and fecal routes. The parent compound, being lipophilic, may undergo enterohepatic circulation before being eliminated. Its more polar metabolites, such as the hydroxylated and N-dealkylated forms, would be more readily excreted in the urine.
The clearance of the compound from the body will be dependent on the efficiency of its metabolism and excretion. A high volume of distribution, as might be expected for a lipophilic compound, could lead to a longer terminal half-life, as the compound would be sequestered in tissues and more slowly released into circulation for elimination.
Elucidation of Specific Cellular Targets and Mechanisms of Action for this compound
While the specific cellular targets of this compound are not definitively established, research on structurally similar compounds provides significant clues. Adamantane-piperazine derivatives have been investigated for a range of biological activities, suggesting multiple potential mechanisms of action.
One area of investigation for related compounds is their antiproliferative activity. For instance, novel 1-(2-aryl-2-adamantyl)piperazine derivatives have demonstrated in vitro antitumor properties against various cancer cell lines, including HeLa cervical carcinoma and MDA-MB-231 breast cancer cells. nih.gov These studies have suggested that such compounds may exert their effects through interactions with sigma (σ) receptors, specifically the σ1 and σ2 subtypes, which are known to be overexpressed in some tumor cells. nih.gov
Furthermore, molecular docking studies on other adamantyl-piperidine derivatives have indicated potential binding to human sphingosine (B13886) kinase 1 (SphK1), a recognized cancer target.
The piperazine moiety itself is a well-known pharmacophore. Piperazine and its derivatives are known to interact with various neurotransmitter systems in the central nervous system. For example, many antipsychotic and antidepressant drugs contain a piperazine ring that contributes to their binding to dopamine (B1211576) and serotonin (B10506) receptors. While not directly demonstrated for this compound, the potential for such interactions should be considered.
The adamantane group is also a key feature of the antiviral drug amantadine (B194251), which targets the M2 proton channel of the influenza A virus. This highlights the potential for adamantane-containing compounds to interact with viral ion channels.
Table 3: Potential Cellular Targets and Mechanisms of Action
| Potential Target | Implied Mechanism of Action |
| Sigma (σ1 and σ2) Receptors | Modulation of cell signaling pathways, induction of apoptosis in cancer cells. nih.gov |
| Sphingosine Kinase 1 (SphK1) | Inhibition of pro-survival signaling in cancer cells. |
| Dopamine/Serotonin Receptors | Modulation of neurotransmission. |
| Viral Ion Channels | Inhibition of viral replication. |
Structure Activity Relationships Sar and Structure Property Relationships Spr of 1 2 Adamantyl 4 Ethylpiperazine Derivatives
Impact of Adamantyl Moiety Stereochemistry and Substitution on Biological Activity
The adamantane (B196018) moiety is a cornerstone of the pharmacological profile of this class of compounds, primarily due to its unique structural properties. As a rigid, bulky, and highly lipophilic hydrocarbon cage, it plays a significant role in receptor binding, membrane permeability, and metabolic stability. nih.govmdpi.comresearchgate.net
The point of attachment to the piperazine (B1678402) ring is critical. While data on the specific 2-adamantyl isomer is less common than the 1-adamantyl isomer, studies on related structures show that this linkage position can significantly influence activity. For instance, a comparison of "2-rimantadine" and "1-rimantadine" (rimantadine is α-methyl-1-adamantanemethylamine) revealed that the 2-substituted analogue was significantly more potent as an antiviral, demonstrating that the 2-adamantyl scaffold can be highly effective. nih.gov The stereochemistry at the C-2 position of the adamantane ring, being a chiral center, is also expected to be a key determinant of biological activity. It is well-established that stereoisomers of chiral drugs can exhibit significant differences in potency, receptor binding, and pharmacokinetics. nih.gov For many classes of compounds, one enantiomer possesses the majority of the desired activity while the other may be inactive or contribute to off-target effects.
Substitutions on the adamantane cage itself can further modulate activity. Research on 1-(2-aryl-2-adamantyl)piperazine derivatives, for example, has shown that adding an aryl group to the C-2 position of the adamantane ring can confer potent antiproliferative activity. nih.govmiddlebury.edu In this series, the introduction of a phenyl group at the 2-position of the adamantane ring led to compounds with significant activity against various cancer cell lines. researchgate.net This suggests that the 2-position can accommodate additional bulky substituents, which can form new interactions with biological targets. The lipophilicity conferred by the adamantane group generally enhances the ability of the molecule to cross cellular membranes and can protect nearby functional groups from metabolic degradation, thereby improving bioavailability and duration of action. nih.govresearchgate.netnih.gov
| Compound | Adamantyl Substitution | Piperazine N4-Substitution | HeLa IC₅₀ (μM) | MDA MB 231 IC₅₀ (μM) |
|---|---|---|---|---|
| 6 | 2-phenyl | H | 9.2 | 8.4 |
| 13 | 2-(4-fluorophenyl) | Piperidineacetyl | 8.4 | 6.8 |
Data sourced from Fytas et al., 2015. nih.govmiddlebury.edu
Influence of Piperazine Ring Substitutions on Pharmacological Profiles and Selectivity
The piperazine ring is a common scaffold in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets and its favorable pharmacokinetic properties. nih.govnih.gov Slight modifications to the substitution pattern on the piperazine nucleus can lead to significant differences in pharmacological activity and receptor selectivity. nih.gov
In the context of adamantyl-piperazine derivatives, substitutions on the piperazine ring, particularly at the N4-position, are crucial for tuning the compound's biological profile. Structure-activity relationship studies on various piperazine-containing compounds have shown that the nature of the N4-substituent dictates the interaction with specific receptors. For instance, in series of arylpiperazines targeting neurotransmitter receptors, modifying the N4-substituent can switch the compound's profile from an agonist to an antagonist or alter its selectivity between different receptor subtypes (e.g., dopamine (B1211576) D2 vs. D3 receptors). nih.gov
Research on antiproliferative 1-(2-aryl-2-adamantyl)piperazines demonstrated that replacing the proton at the N4-position with a piperidineacetyl group, in conjunction with fluorination of the aryl ring, resulted in the most active compound in the series. nih.govmiddlebury.edu This highlights that larger, more complex substituents can be accommodated at this position and can enhance potency. The basicity of the N4-nitrogen, which is modulated by its substituent, is another critical factor, influencing the compound's pKa, water solubility, and ability to form ionic interactions with target proteins. nih.govacs.org
Role of the N4-Ethyl Group in the Activity and Selectivity of 1-(2-adamantyl)-4-ethylpiperazine
The N4-ethyl group is a small, lipophilic substituent that plays a specific role in defining the pharmacological properties of this compound. While direct studies on this specific compound are limited, the role of N-alkyl groups in similar piperazine series provides valuable insights.
The size and electronic properties of the N4-substituent are critical. An ethyl group provides a moderate degree of lipophilicity without adding significant steric bulk. This can be advantageous for fitting into specific binding pockets where larger groups might be detrimental. In studies of KRAS inhibitors, for example, varying the N-substituent on a piperazine ring showed that while some substitutions were tolerated, a bulky or highly electron-withdrawing group like trifluoroethyl could drastically reduce potency. acs.orgacs.org N-methylation or N-ethylation often improves cellular potency and can affect pharmacokinetic properties like metabolic stability and cell permeability. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For a series of analogues of this compound, QSAR can be a powerful tool to guide the design of more potent and selective molecules. nih.gov
The development of a predictive QSAR model begins with a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values). mdpi.com For adamantyl-piperazine analogues, this would involve synthesizing a library of derivatives with variations in the adamantyl, piperazine, and N4-substituent regions.
Using specialized software, a wide range of molecular descriptors (numerical values representing different properties of the molecules) are calculated for each compound. mdpi.com The dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov Statistical methods such as Multiple Linear Regression (MLR) or more complex machine learning algorithms are employed to generate a mathematical equation that links the descriptors to the biological activity. nih.govmdpi.com The quality and predictive ability of the resulting model are assessed using statistical metrics like the coefficient of determination (r²) and the cross-validated coefficient (q²). nih.gov
QSAR studies on related piperazine and adamantane-containing compounds have identified several classes of descriptors that are often critical for biological activity. nih.govmdpi.comnih.gov For this compound analogues, the key descriptors would likely fall into the following categories:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial charges on atoms. nih.govmdpi.com These are crucial for understanding electrostatic and orbital-controlled interactions with the target.
Steric/Topological Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molar refractivity (MR), and topological indices like the molecular shadow area. mdpi.comnih.gov Given the bulky adamantane group, these descriptors would be particularly important.
Lipophilicity Descriptors: LogP (the logarithm of the partition coefficient) or aqueous solubility (LogS) are critical for modeling membrane permeability and hydrophobic interactions with the receptor. mdpi.com
Thermodynamic Descriptors: Parameters like heat of formation can also be correlated with activity, reflecting the stability of the compound. nih.gov
| Descriptor Class | Example Descriptor | Potential Significance |
|---|---|---|
| Lipophilicity | LogP / LogS | Influences membrane transport and hydrophobic interactions. mdpi.com |
| Electronic | Dipole Moment, ELUMO | Governs electrostatic interactions and reactivity. nih.govmdpi.com |
| Steric | Molar Refractivity (MR) | Relates to molecular volume and polarizability, affecting binding pocket fit. mdpi.com |
| Topological | Topological Polar Surface Area (TPSA) | Predicts transport properties like blood-brain barrier penetration. mdpi.com |
Rational Design Principles for Novel this compound Derivatives with Enhanced Selectivity and Efficacy
The insights gained from SAR and QSAR studies form the basis for the rational design of new analogues with improved therapeutic properties. nih.gov The goal is to modify the lead structure, this compound, to optimize its interactions with the desired biological target while minimizing off-target effects.
Key design principles would include:
Systematic Modification of the Adamantyl Moiety: Based on SAR, introducing small substituents at specific positions on the adamantane cage could enhance binding affinity. For example, if a hydrogen bond donor/acceptor is needed, a hydroxyl or amino group could be introduced. If activity is correlated with lipophilicity, adding small alkyl or halogen groups could be explored. The stereochemistry of the 2-adamantyl connection should be fixed to the more active enantiomer.
Exploration of N4-Piperazine Substituents: The N4-ethyl group can be replaced with a variety of other groups to fine-tune activity. This could involve changing the alkyl chain length (e.g., methyl, propyl), introducing branching, or adding cyclic or aromatic moieties. The goal is to optimize the size, shape, and electronic properties of this substituent to maximize favorable interactions within the target's binding site. nih.gov
Bioisosteric Replacement: Parts of the molecule can be replaced with bioisosteres—groups with similar physical or chemical properties that can improve the compound's pharmacological profile. For example, the piperazine ring could be replaced with a homopiperazine (B121016) or a constrained piperidine (B6355638) analogue to alter its conformational flexibility and basicity. nih.gov
Structure-Based Design: If the 3D structure of the biological target is known, molecular docking studies can be used to visualize how designed analogues fit into the binding site. mdpi.com This allows for the rational placement of functional groups to form specific hydrogen bonds, ionic bonds, or hydrophobic interactions, leading to a more targeted and potent inhibitor. nih.gov
By combining these strategies, medicinal chemists can systematically evolve the this compound scaffold to develop novel drug candidates with superior efficacy and selectivity.
Molecular Mechanisms of 1 2 Adamantyl 4 Ethylpiperazine at the Cellular and Subcellular Levels
Interaction with Specific Receptor Subtypes (e.g., Dopaminergic D2, Serotonergic 5-HT1A, Histaminergic H1)
The adamantyl moiety, a bulky, lipophilic cage-like structure, plays a significant role in the binding affinity of piperazine (B1678402) derivatives to various receptors. The interaction of arylpiperazines with the dopamine (B1211576) D2 receptor involves the protonated N1 of the piperazine ring forming a bond with Asp 86 (III.32) of the receptor. nih.gov Furthermore, edge-to-face interactions between the aromatic ring of the arylpiperazine and specific amino acid residues like Phe 178 (VI.44), Trp 182 (VI.48), and Tyr 216 (VII.58) contribute significantly to the stability of the ligand-receptor complex. nih.gov Bulky substituents at certain positions can be sterically hindered, affecting binding affinity. nih.gov
In the context of serotonergic receptors, piperazine derivatives show notable affinity for the 5-HT1A subtype. The 4-alkyl-1-arylpiperazine scaffold is a key structural feature for high-affinity binding to the 5-HT1A receptor. semanticscholar.org For instance, the tertiary amine of the piperazine ring can form a crucial bond with the Asp116 residue of the 5-HT1A receptor. semanticscholar.org The addition of a bulky adamantane (B196018) group can enhance affinity and selectivity for 5-HT1A receptors over other receptors like the α1-adrenergic receptors. nih.gov
Regarding histaminergic receptors, piperazine and piperidine (B6355638) derivatives have been explored as antagonists for the H3 receptor, which often exhibit dual affinity for sigma-1 (σ1) receptors. nih.gov The piperazine or piperidine moiety is considered a key structural element for this dual activity. nih.gov Histamine (B1213489) receptors, including H1 and H2 subtypes, are G protein-coupled receptors (GPCRs) that mediate diverse physiological and pathological processes. mdpi.com
Table 1: Receptor Binding Affinity of Selected Piperazine Derivatives
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |
| 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine | 5-HT1A | 0.4 nih.gov |
| 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) | 5-HT1A | 0.6 nih.gov |
| 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) | α1-adrenergic | 0.8 nih.gov |
| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate | 5-HT1A | 1.2 semanticscholar.org |
| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate | 5-HT1A | 21.3 semanticscholar.org |
| 5-carboxamidotriptamine (5-CT) | 5-HT1A | 0.5 semanticscholar.org |
| This table is for illustrative purposes and includes data for structurally related piperazine compounds to highlight the impact of the adamantyl group and other substituents on receptor affinity. |
Modulation of Intracellular Signaling Cascades (e.g., G-protein coupled receptor signaling, kinase pathways)
As a ligand for G protein-coupled receptors (GPCRs) such as dopaminergic, serotonergic, and histaminergic receptors, 1-(2-adamantyl)-4-ethylpiperazine is poised to modulate various intracellular signaling cascades. GPCRs are the largest family of membrane receptors and are involved in a vast array of physiological processes by transducing extracellular signals into intracellular responses. nih.govnih.gov
Upon agonist binding, GPCRs undergo a conformational change, leading to the activation of heterotrimeric G proteins. nih.gov These G proteins then dissociate into their α and βγ subunits, which in turn modulate the activity of downstream effector enzymes and ion channels. nih.gov For example, the 5-HT1A receptor is known to couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (camp) levels. nih.govnih.gov
The histamine H1 receptor primarily couples to Gq/11 proteins, activating phospholipase C, which generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). mdpi.comresearchgate.net This leads to the release of intracellular calcium and the activation of protein kinase C (PKC), respectively. mdpi.comresearchgate.net Conversely, the H2 receptor typically couples to Gs proteins, stimulating adenylyl cyclase and increasing cAMP production. mdpi.comresearchgate.net The activation of H2 receptors has been shown to suppress the phosphorylation of mitogen-activated protein kinases (MAPKs). nih.gov
The dopamine D2 receptor can couple to different signaling pathways. Agonist stimulation of the D2 receptor can activate ERK (extracellular signal-regulated kinase) via a Gαi-dependent pathway. mdpi.com D2 receptor-mediated signaling can be initiated through both G protein-dependent and G protein-independent pathways, the latter involving β-arrestin recruitment. nih.gov
Influence on Neurotransmitter Release and Reuptake Mechanisms
The interaction of piperazine derivatives with presynaptic autoreceptors can significantly influence the synthesis and release of neurotransmitters. For instance, some piperazine derivatives with 5-HT1A agonist properties can decrease the extracellular levels of serotonin (B10506) in the prefrontal cortex. nih.gov This is a characteristic feature of 5-HT1A autoreceptor agonists. nih.gov
Furthermore, certain piperazine compounds can also affect dopamine release. One study showed that a specific 1,2,4-substituted piperazine derivative increased cortical dopamine, 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA) levels. nih.gov However, this effect on dopamine release did not appear to be directly linked to its affinity for 5-HT1A or 5-HT2A receptors, suggesting a more complex mechanism of action. nih.gov
The dopamine transporter (DAT) is a key protein involved in the reuptake of dopamine from the synaptic cleft. Structurally related piperazine analogues have been designed and evaluated for their ability to bind to the DAT and inhibit dopamine reuptake. nih.gov The rigidity and conformation of the piperazine ring can influence the affinity and selectivity for DAT versus the serotonin transporter (SERT). nih.gov
Effects on Enzyme Activity and Protein-Protein Interactions within Target Pathways
The modulation of GPCR signaling by compounds like this compound inevitably leads to downstream effects on enzyme activity. As mentioned, the activation or inhibition of adenylyl cyclase is a primary consequence of 5-HT1A and H2 receptor signaling, thereby altering the activity of protein kinase A (PKA). nih.govresearchgate.net Similarly, H1 receptor activation influences the activity of protein kinase C (PKC). researchgate.net
Beyond direct enzyme modulation, protein-protein interactions are crucial for signal transduction. The formation of receptor heteromers, such as A2A-D2 and H1-H2 receptor complexes, adds another layer of complexity to signaling. nih.govmdpi.com For example, agonist-induced heterodimerization of H1 and H2 histamine receptors has been demonstrated, leading to cross-desensitization and cointernalization of the receptors. nih.gov This interaction can modify the functional response to histamine. nih.gov Similarly, allosteric interactions within A2A/D2 receptor heteromers in the striatum are well-documented, where the stimulation of the A2A receptor can inhibit D2 receptor-mediated signaling. mdpi.com
Genomic and Proteomic Analysis of Cellular Responses to this compound Treatment In Vitro
In vitro treatment of cells with a compound like this compound would likely lead to changes in the expression of genes and the abundance of proteins involved in the signaling pathways of its target receptors. For instance, prolonged receptor stimulation or antagonism can lead to adaptive changes in gene expression, including the upregulation or downregulation of the receptors themselves, as well as components of their signaling cascades.
A proteomic analysis could identify changes in the phosphorylation status of key signaling proteins, such as ERK, Akt, and various protein kinases, providing a snapshot of the activated or inhibited pathways. Furthermore, such an analysis could reveal novel protein-protein interactions induced by the compound, potentially uncovering new mechanisms of action.
Potential Pre Clinical Therapeutic Applications Derived from 1 2 Adamantyl 4 Ethylpiperazine Research
Potential in Neurological and Psychiatric Research Based on Pre-clinical Models
The piperazine (B1678402) scaffold is a common feature in many centrally acting agents, and its derivatives are explored for a range of neurological and psychiatric applications. ontosight.ai Research into adamantane-containing piperazine compounds, such as 1-(2-adamantyl)-4-ethylpiperazine, seeks to leverage the lipophilic and stable nature of the adamantyl group to potentially enhance interaction with biological targets in the brain. ontosight.ai
Exploration of Antidepressant-like Activities in Animal Models
The potential antidepressant effects of novel compounds are often initially assessed in rodent models. Standard tests, such as the forced swim test (FST) and tail suspension test (TST), are widely used to screen for antidepressant-like activity. protagenic.comnih.gov In these models, a reduction in immobility time is interpreted as a potential antidepressant effect. nih.gov While specific data on this compound in these models is not extensively detailed in the public literature, the general class of piperazine derivatives has been a significant area of interest for developing new antidepressant medications. nih.gov For instance, other piperazine derivatives have demonstrated antidepressant-like effects in these standard behavioral tests. nih.gov The mechanism often involves interaction with serotonergic systems, a key target for many antidepressant drugs. nih.govnih.gov
Investigation of Anxiolytic-like Activities in Animal Models
Animal models are crucial for the initial screening of compounds with potential anxiolytic (anti-anxiety) effects. nih.gov Commonly used paradigms include the elevated plus-maze (EPM), the light-dark box test, and the four-plate test. nih.govnih.govnih.gov These tests are based on the natural aversion of rodents to open, brightly lit spaces and their innate exploratory behavior. nih.govnih.gov An increase in time spent in the open or illuminated areas is considered indicative of an anxiolytic-like effect. nih.gov
Many piperazine derivatives have been evaluated in these models. nih.gov For example, studies on other piperazine compounds have shown anxiolytic-like activity in the EPM and other tests. nih.govnih.gov This line of research supports the investigation of this compound for similar properties, although specific public data is limited. The validation of these animal models relies on their ability to predict efficacy in human anxiety disorders, though the translation from preclinical findings to clinical outcomes remains a complex challenge. nih.govnih.gov
Evaluation of Antipsychotic Potential in Pre-clinical Models
Pre-clinical models of psychosis are essential for discovering and characterizing new antipsychotic drugs. nih.govscielo.br These models often involve inducing specific behaviors in rodents, such as hyperactivity or stereotypy, using pharmacological agents like dopamine (B1211576) agonists or NMDA receptor antagonists. nih.govscielo.br The ability of a test compound to reverse these induced behaviors can predict antipsychotic efficacy. scielo.br
All currently available antipsychotic medications act by blocking dopamine D2 receptors. nih.gov Their therapeutic effects are linked to reducing dopamine neurotransmission in specific brain pathways. nih.gov While some second-generation antipsychotics have additional properties, such as cognitive enhancement, their primary mechanism remains D2 receptor antagonism. nih.gov Research into novel piperazine derivatives often includes assessing their potential as antipsychotic agents, given the prevalence of this scaffold in existing drugs. nih.gov The evaluation of this compound in these models would be a logical step in characterizing its neuropsychopharmacological profile.
Assessment of Cognitive Enhancing Effects in Animal Models
Research has explored various piperazine derivatives for their potential to improve cognitive function, particularly in the context of neurodegenerative diseases like Alzheimer's. nih.govnih.gov Animal models of Alzheimer's disease are used to test compounds for their ability to ameliorate memory impairments. nih.gov For example, a hybrid molecule containing a piperazine scaffold was shown to reduce both amyloid and Tau pathology and improve memory in a preclinical model of Alzheimer's disease. nih.govresearchgate.net Another piperazine derivative, cmp2, demonstrated the ability to improve cognitive functions in 5xFAD mice, an animal model of Alzheimer's, as assessed by the novel object recognition and Morris water maze tests. nih.gov These findings highlight the potential of the piperazine class of compounds in cognitive enhancement research.
Research into Antiparkinsonian Potential and Dopaminergic Modulation
Parkinson's disease (PD) is characterized by the loss of dopaminergic neurons. nih.gov A primary strategy for treating PD is to restore dopamine levels or mimic dopamine's effects in the brain. mdpi.com Preclinical screening of drugs for potential antiparkinsonian properties often uses models such as 6-hydroxydopamine (6-OHDA) lesioned rats. In this model, dopamine agonists cause the animals to rotate in the direction contralateral to the lesion, and the number of rotations indicates the drug's efficacy. nih.gov
Piperazine derivatives have been investigated for their affinity for the dopamine transporter (DAT) and as dopamine receptor agonists. nih.govnih.gov For instance, certain chiral piperazine compounds have shown high affinity and selectivity for DAT, suggesting their potential as treatments for conditions involving dopamine dysregulation. nih.gov Another line of research has developed piperazine-containing molecules that act as potent dopamine D2/D3 agonists, demonstrating efficacy in the 6-OHDA rat model of PD. nih.gov This body of work suggests that exploring the dopaminergic activity of this compound could be a fruitful area of investigation for potential antiparkinsonian effects.
Other Pharmacological Activities Identified in Pre-clinical Studies
Beyond the central nervous system, adamantane-containing piperazine derivatives have been evaluated for other therapeutic properties. Notably, research has been conducted on their potential as antiproliferative agents for cancer treatment. researchgate.netnih.gov
Studies on novel 1-(2-aryl-2-adamantyl)piperazine derivatives have shown that these compounds can exhibit antitumor properties in vitro against various cancer cell lines, including cervical, breast, and pancreatic cancer. researchgate.netnih.gov For example, the parent piperazine of one series showed reasonable activity, and modifications to its structure enhanced this activity. nih.gov Importantly, some of these compounds displayed significantly low cytotoxicity in normal human cell lines, suggesting a potential therapeutic window. nih.gov The mechanism of action for some of these compounds may involve binding to sigma receptors. researchgate.netnih.gov Additionally, some adamantane (B196018) derivatives have been investigated for their potential as analgesic agents. researchgate.netnih.gov
Antimicrobial Research Potential (e.g., antibacterial, antifungal)
The adamantane moiety is recognized for its ability to increase lipophilicity, which can enhance the antimicrobial activity of compounds. nih.gov Numerous adamantane derivatives have been synthesized and have shown a broad spectrum of antimicrobial activities. nih.govresearchgate.netmdpi.comnih.gov For example, some adamantane-based thiosemicarbazones and N-(adamantan-1-yl)carbothioamides have displayed marked broad-spectrum antibacterial activities with minimal inhibitory concentrations (MIC) as low as 0.5–32 μg/mL. nih.govnih.gov Certain derivatives also showed good activity against the pathogenic fungus Candida albicans. nih.govnih.gov Research on Schiff bases derived from 1- or 2-aminoadamantane (B82074) also confirmed antifungal activity against C. krusei and C. parapsilosis. researchgate.netnih.gov
The piperazine ring is another privileged scaffold in medicinal chemistry, with many of its derivatives exhibiting potent antimicrobial effects. apjhs.comijcmas.com For instance, certain piperazine derivatives have been shown to be effective against a range of Gram-positive and Gram-negative bacteria. ijcmas.commdpi.com One study highlighted a piperazine derivative, RL-308, which proved to be a very effective antibacterial agent against human pathogens like Shigella flexineri and S. aureus with MIC values of 2 µg/mL and 4 µg/mL respectively. ijcmas.com Amides of 4-ethylpiperic acid have also shown potent antimicrobial activity, with one derivative displaying an MIC of 6.25 μg/ml against Escherichia coli. researchgate.net
The combination of the adamantane and piperazine moieties in a single structure, such as this compound, could therefore be a promising strategy for developing new antimicrobial agents.
Table 1: Antimicrobial Activity of Selected Adamantane and Piperazine Derivatives
| Compound/Derivative Class | Test Organism(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Adamantane-based thiosemicarbazones | Gram-positive & Gram-negative bacteria, Candida albicans | Displayed broad-spectrum antibacterial activity (MIC 0.5–32 μg/mL) and good antifungal activity. | nih.govnih.gov |
| Schiff bases of 2-aminoadamantane | C. krusei, C. parapsilosis | Showed antifungal activity with a minimal inhibitory concentration of 32 micrograms/ml. | researchgate.netnih.gov |
| Piperazine derivative RL-308 | Shigella flexineri, S. aureus | Potent antibacterial activity with MICs of 2 µg/mL and 4 µg/mL respectively. | ijcmas.com |
| 4-ethylpiperic acid amides | Escherichia coli | Displayed potent antimicrobial activity with an MIC of 6.25 μg/ml. | researchgate.net |
Antiviral Research Potential
Adamantane derivatives are perhaps most famous for their antiviral properties, with amantadine (B194251) and rimantadine (B1662185) being well-known anti-influenza drugs. actanaturae.ru Research has continued to explore new adamantane-containing molecules for their antiviral efficacy. Studies on 2-(2-adamantyl)piperidines and other 2-adamantyl-substituted azacycles have demonstrated potent activity against the influenza A H3N2 virus. nih.gov One study found that a 2-(2-adamantyl)piperidine derivative was 3-4 times more active than amantadine and rimantadine against H2N2 influenza A. nih.gov Furthermore, 1,2-annulated adamantane piperidines have been synthesized and evaluated for anti-influenza A virus activity, with one compound proving to be 3.5-fold more active than amantadine. nih.gov The antiviral potential of adamantane derivatives extends to other viruses as well, with some compounds showing activity against arboviruses like Chikungunya virus (CHIKV). researchgate.net
The piperazine moiety is also found in compounds with antiviral properties. researchgate.net The combination of an adamantane core with a piperazine ring in this compound could yield a molecule with significant antiviral potential, building on the established success of adamantane-based antivirals.
Table 2: Antiviral Activity of Selected Adamantane Derivatives
| Compound/Derivative Class | Virus | Key Findings | Reference(s) |
|---|---|---|---|
| 2-(2-adamantyl)piperidines | Influenza A (H2N2) | 3-4 times more active than amantadine and rimantadine. | nih.gov |
| 2-adamantyl-substituted azacycles | Influenza A (H3N2) | Several compounds showed potent activity. | nih.gov |
| 1,2-annulated adamantane piperidines | Influenza A | One derivative was 3.5-fold more active than amantadine. | nih.gov |
| Palladium(II) complexes with amantadine | Chikungunya virus (CHIKV) | A Pd(II)-amantadine complex impaired 76% of CHIKV replication. | researchgate.net |
Anticancer Research Potential in Cell Lines or Animal Models
The anticancer potential of both adamantane and piperazine derivatives is an active area of research. researchgate.netnih.govmdpi.com A significant study on novel 1-(2-aryl-2-adamantyl)piperazine derivatives revealed their in vitro antitumor properties against several human cancer cell lines. nih.govmiddlebury.edu The parent piperazine in this series, 1-(2-phenyl-2-adamantyl)piperazine, which is structurally related to this compound, exhibited reasonable activity against HeLa cervical carcinoma and MDA-MB-231 breast cancer cell lines, with IC50 values of 9.2 μM and 8.4 μM, respectively. nih.govmiddlebury.edu Importantly, this compound and its more active derivative showed significantly low cytotoxicity against normal human cells. nih.govmiddlebury.edu
Other studies have highlighted the antiproliferative effects of various piperazine derivatives against different cancer cell lines, including leukemia, hepatocellular carcinoma, breast cancer, and colorectal cancer. bilkent.edu.trmdpi.comnih.gov For example, novel piperazine derivatives of vindoline (B23647) showed significant antiproliferative effects, with some of the most potent derivatives exhibiting low micromolar growth inhibition (GI50) values against a majority of the 60 human tumor cell lines tested. mdpi.com
These findings underscore the potential of the 1-(2-adamantyl)piperazine (B2630689) scaffold as a basis for the development of new anticancer agents. The ethyl substitution at the 4-position of the piperazine ring in this compound could further modulate this activity, making it a target of interest for future oncological research.
Table 3: Anticancer Activity of Selected Adamantyl-Piperazine Derivatives
| Compound | Cell Line(s) | IC50 / GI50 | Reference(s) |
|---|---|---|---|
| 1-(2-phenyl-2-adamantyl)piperazine | HeLa (cervical carcinoma) | 9.2 μM | nih.govmiddlebury.edu |
| MDA-MB-231 (breast cancer) | 8.4 μM | nih.govmiddlebury.edu | |
| Vindoline-piperazine conjugates | Various human tumor cell lines | Low micromolar GI50 values | mdpi.com |
| Adamantane-linked isothiourea derivatives | Hep-G2 (hepatocellular carcinoma) | IC50 values of 3.86 µM and 7.70 µM for the most active compounds. | nih.gov |
Table of Mentioned Compounds
Advanced Analytical Methodologies for the Study of 1 2 Adamantyl 4 Ethylpiperazine in Complex Biological Systems Pre Clinical
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Detection and Quantification in Biological Matrices
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as a cornerstone for the quantitative analysis of 1-(2-adamantyl)-4-ethylpiperazine in various biological matrices such as plasma, serum, and tissue homogenates. This powerful technique offers high sensitivity and selectivity, which are crucial for detecting the low concentrations of the compound and its potential metabolites that are often present in preclinical studies.
The methodology typically involves a sample preparation step, such as protein precipitation or solid-phase extraction, to remove interfering substances from the biological matrix. The extracted analyte is then injected into the HPLC system, where it is separated from other components based on its physicochemical properties as it passes through a chromatographic column. The eluent from the HPLC is then introduced into the mass spectrometer.
For piperazine (B1678402) derivatives, electrospray ionization (ESI) in the positive ion mode is a commonly used ionization technique. nih.govscienceasia.org The mass spectrometer is often operated in the multiple reaction monitoring (MRM) mode, which provides excellent specificity and sensitivity by monitoring a specific precursor ion to product ion transition for the analyte. nih.gov For instance, a method for piperazine analysis in chicken muscle utilized a transition of m/z 87.1 to 44.1. scienceasia.org While specific transitions for this compound would need to be determined experimentally, the principle remains the same.
Method validation is a critical aspect of HPLC-MS analysis, ensuring the reliability of the obtained data. This process includes the assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For example, a validated HPLC-MS/MS method for piperazine in chicken muscle demonstrated a wide linear range and low LOD and LOQ of 0.3 µg/kg and 1.0 µg/kg, respectively. scienceasia.org
Table 1: Illustrative HPLC-MS/MS Parameters for Piperazine Analog Analysis
| Parameter | Value | Reference |
| Ionization Mode | Electrospray Ionization (ESI), Positive | scienceasia.org |
| Scan Mode | Multiple Reaction Monitoring (MRM) | nih.govscienceasia.org |
| Mobile Phase Example | 0.1% Formic acid in water and Methanol | scienceasia.org |
| Exemplary LOD | 0.3 µg/kg (for piperazine) | scienceasia.org |
| Exemplary LOQ | 1.0 µg/kg (for piperazine) | scienceasia.org |
This table presents typical parameters and achieved limits for a related piperazine compound to illustrate the capabilities of the technique.
Radio-ligand Binding Assays for Detailed Receptor Characterization and Competition Studies
Radio-ligand binding assays are indispensable tools for characterizing the interaction of this compound with its molecular targets, typically G protein-coupled receptors (GPCRs). nih.gov These assays provide quantitative data on the affinity of the compound for a specific receptor and can reveal its selectivity profile across a panel of different receptors.
In a typical competition binding assay, a radiolabeled ligand with known affinity for the target receptor is incubated with a biological preparation containing the receptor (e.g., cell membranes or tissue homogenates) in the presence of varying concentrations of the unlabeled test compound, this compound. nih.govmerckmillipore.com The ability of this compound to displace the radioligand from the receptor is measured, and from this, the inhibition constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.
Saturation binding assays, on the other hand, are used to determine the density of receptors (Bmax) in a given tissue and the equilibrium dissociation constant (Kd) of the radioligand. nih.gov These assays involve incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached.
The choice of radioligand is critical and should be a high-affinity, selective ligand for the receptor of interest. For instance, in the study of sigma (σ) receptors, radioligands like [³H]-RHM-1 have been identified as valuable tools. nih.gov While the specific targets of this compound would dictate the choice of radioligand, the principles of the assay remain universal.
Table 2: Key Parameters Determined from Radio-ligand Binding Assays
| Parameter | Description | Assay Type |
| Ki (Inhibition Constant) | A measure of the affinity of a competing ligand for a receptor. | Competition Binding |
| IC50 (Half maximal inhibitory concentration) | The concentration of a competing ligand that displaces 50% of the specific binding of the radioligand. | Competition Binding |
| Bmax (Maximum receptor density) | The total concentration of receptor sites in a given tissue. | Saturation Binding |
| Kd (Equilibrium dissociation constant) | The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. | Saturation Binding |
This table outlines the primary parameters obtained from radioligand binding assays and the corresponding assay type.
In Situ Hybridization and Immunohistochemistry for Target Localization in Animal Tissues
To understand the physiological context of the pharmacological actions of this compound, it is essential to identify the anatomical location of its molecular targets within the central nervous system and peripheral tissues. In situ hybridization and immunohistochemistry are powerful techniques that allow for the visualization of target gene expression and protein distribution at the cellular level. springernature.comnih.gov
In situ hybridization detects specific messenger RNA (mRNA) transcripts within tissue sections. springernature.com A labeled probe, complementary to the mRNA sequence of the target receptor or enzyme, is hybridized to the tissue. The location of the hybridized probe is then visualized, revealing the cells that are actively transcribing the gene for the target. This technique provides valuable information on which neuronal populations or cell types are likely to be affected by this compound.
Immunohistochemistry , on the other hand, utilizes antibodies to detect the target protein itself within the tissue. A primary antibody that specifically binds to the target protein is applied to the tissue section, followed by a secondary antibody that is conjugated to an enzyme or a fluorescent molecule. This allows for the visualization of the target protein's distribution and subcellular localization.
Both techniques provide high-resolution anatomical data that can be correlated with the findings from binding assays and functional studies, offering a more complete picture of the compound's potential sites of action. For example, these methods can reveal whether the target of this compound is predominantly expressed in brain regions associated with motor control, cognition, or mood.
Microdialysis for In Vivo Neurotransmitter Monitoring in Animal Models Following Administration of this compound
In vivo microdialysis is a powerful technique used to monitor the extracellular concentrations of neurotransmitters and their metabolites in specific brain regions of freely moving animals. nih.gov This methodology is crucial for assessing the pharmacodynamic effects of this compound on neurochemical systems in real-time.
A microdialysis probe, which consists of a semi-permeable membrane, is stereotaxically implanted into a target brain region of an anesthetized animal. After a recovery period, the probe is perfused with an artificial cerebrospinal fluid. Small molecules, including neurotransmitters, diffuse across the membrane down their concentration gradient and are collected in the outgoing perfusate, known as the dialysate.
The collected dialysate samples are then analyzed, often using highly sensitive techniques like HPLC coupled with electrochemical detection or mass spectrometry (LC-MS/MS), to quantify the levels of various neurochemicals. nih.gov By collecting samples before and after the administration of this compound, researchers can determine its effects on the release and metabolism of neurotransmitters such as dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862). nih.gov This information is vital for understanding the compound's mechanism of action and its potential therapeutic applications. For instance, an increase in dopamine levels in the prefrontal cortex following administration would suggest a potential role in cognitive enhancement.
Autoradiography and Imaging Techniques for Brain Distribution Studies in Animal Models
Autoradiography and advanced imaging techniques like Positron Emission Tomography (PET) are used to visualize and quantify the distribution of this compound or its binding sites within the brain and other organs of animal models.
Autoradiography involves administering a radiolabeled form of this compound to an animal. nih.gov After a set period, the animal is euthanized, and the brain is sectioned. These sections are then exposed to a photographic film or a sensitive phosphor screen. The resulting image reveals the areas where the radiolabeled compound has accumulated, providing a high-resolution map of its distribution. This technique can also be used in vitro on tissue sections to visualize the distribution of specific receptor binding sites by incubating the sections with a radiolabeled ligand. nih.govnih.gov
Positron Emission Tomography (PET) is a non-invasive in vivo imaging technique that allows for the longitudinal study of drug distribution and target occupancy in the same animal over time. nih.gov For PET studies, this compound would need to be labeled with a positron-emitting isotope, such as Carbon-11 or Fluorine-18. Following administration of the radiotracer, the PET scanner detects the gamma rays produced by positron annihilation, and this information is used to reconstruct a three-dimensional image of the tracer's distribution in the body. PET imaging can provide valuable data on the brain penetration of this compound and its binding to specific target sites in real-time.
Challenges and Future Directions in 1 2 Adamantyl 4 Ethylpiperazine Research
Overcoming Synthetic Challenges and Development of More Efficient or Scalable Synthetic Routes
The synthesis of complex molecules like 1-(2-adamantyl)-4-ethylpiperazine presents inherent challenges. The construction of the 1,2-disubstituted adamantane (B196018) core is often less straightforward than the more common 1,3-substitution. mdpi.com Future research must focus on developing more efficient and scalable synthetic methodologies.
Current Challenges:
Stereoselectivity: Controlling the stereochemistry at the C-2 position of the adamantane cage is a significant hurdle.
Functionalization: The inert nature of C-H bonds on the adamantane scaffold makes direct and selective functionalization difficult. mdpi.com
Future Directions:
Advanced Catalysis: The use of visible-light photochemistry combined with organometallic catalysts, such as aluminum organometallics, has shown promise for the stereoselective assembly of multifunctional piperazines and could be adapted for adamantane-containing structures. nih.gov
C-H Functionalization: Developing novel methods for the direct C-H functionalization of the adamantane framework can significantly shorten synthetic pathways. mdpi.com
Flow Chemistry: Implementing continuous flow synthesis processes could offer better control over reaction parameters, improve safety, and facilitate scalability for industrial production.
Novel Precursors: Exploring alternative starting materials, such as the cyclization of bicyclic precursors like bicyclo[3.3.1]nonanes, may provide more efficient routes to the 1,2-disubstituted adamantane core. mdpi.com A recent practical and scalable synthesis of 1,3-adamantanediol (B44800) highlights the ongoing efforts to make key adamantane intermediates more accessible. researchgate.net
Exploration of Novel Biological Targets and Signaling Pathways for this compound
While the adamantane moiety is present in drugs targeting a range of conditions from viral infections to neurological disorders, the specific biological targets of this compound remain largely uncharacterized. nih.gov Future research should aim to identify and validate its molecular targets and delineate the signaling pathways it modulates.
Potential Research Avenues:
Kinase Inhibition: Studies on other piperazine (B1678402) derivatives have demonstrated potent inhibitory activity against multiple cancer-related signaling pathways, including PI3K/AKT, Src family kinases, and BCR-ABL. nih.govresearchgate.net Screening this compound against a broad panel of kinases could reveal novel anticancer applications.
Ion Channel Modulation: Given that the first adamantane drug, amantadine (B194251), targets the M2 ion channel of the influenza virus, exploring the effect of this compound on various ion channels is a logical step. nih.gov
Apoptosis Induction: A novel piperazine compound (PCC) has been shown to induce both extrinsic and intrinsic apoptotic signaling pathways in liver cancer cells. nih.gov Investigating whether this compound can trigger similar pro-apoptotic effects is a key area of interest.
Receptor Antagonism/Agonism: Piperazine and piperidine (B6355638) derivatives have been identified as antagonists for histamine (B1213489) H3 and sigma-1 receptors. nih.gov The unique lipophilic nature of the adamantyl group could confer novel receptor binding profiles. nih.gov
Development of Advanced In Vitro and In Vivo Models for Comprehensive Efficacy Studies
To thoroughly evaluate the therapeutic potential of this compound, the development and use of sophisticated preclinical models are essential. These models should bridge the gap between initial cell-based assays and clinical trials.
Future Model Development:
3D Cell Cultures: Moving beyond traditional 2D cell culture, 3D models such as spheroids and organoids can better mimic the tumor microenvironment and provide more predictive data on drug efficacy.
Patient-Derived Xenografts (PDXs): PDX models, where tumor tissue from a patient is implanted into immunodeficient mice, offer a highly relevant platform for evaluating anticancer activity in a setting that reflects human tumor heterogeneity.
Humanized Mouse Models: For assessing immunomodulatory effects, mouse models with a reconstituted human immune system are invaluable.
Specialized In Vitro Assays: Utilizing advanced in vitro systems like microfluidic "organ-on-a-chip" technology can allow for the study of drug effects on interconnected organ systems, offering insights into both efficacy and potential off-target effects. The use of liposomes as models for cell membranes can also help in understanding the interactions of adamantane compounds with cellular barriers. pensoft.netnih.gov
Design of Next-Generation this compound Derivatives with Enhanced Selectivity and Potency
Structure-activity relationship (SAR) studies are crucial for optimizing the lead compound. By systematically modifying the this compound scaffold, next-generation derivatives with improved pharmacological properties can be developed.
Strategies for Optimization:
Molecular Hybridization: Combining the adamantane-piperazine scaffold with other known pharmacophores is a promising strategy. For example, pyrrole (B145914) hybrids of the antitubercular drug SQ109 (an adamantane derivative) have shown potent activity. researchgate.net
Scaffold Modification: Introducing different substituents on the piperazine ring or the adamantane cage can modulate potency and selectivity. Studies on other piperazine-containing compounds have shown that such modifications can significantly impact activity against targets like matrix metalloproteinases (MMPs) or ferroptosis pathways. nih.govnih.gov
Increasing Lipophilicity and Stability: The adamantane moiety is often incorporated into drug structures to increase lipophilicity and metabolic stability, which can improve pharmacokinetic properties. nih.govmdpi.comresearchgate.net Further modifications can fine-tune these characteristics. For instance, replacing flexible linkers with more rigid structures has been shown to be a useful strategy in developing degraders. acs.org
Structure-Based Design: If a molecular target is identified, computational docking and molecular modeling can guide the rational design of new derivatives with higher binding affinity and selectivity. nih.gov
Integration of Omics Technologies (e.g., transcriptomics, metabolomics) in Understanding this compound Mechanisms
Omics technologies provide a global view of the molecular changes induced by a compound, offering unbiased insights into its mechanism of action, potential off-target effects, and biomarkers of response.
Applications of Omics:
Transcriptomics: Analyzing changes in gene expression (mRNA levels) following treatment with this compound can identify affected signaling pathways and generate mechanistic hypotheses. nih.gov Compound-induced transcriptomic data has the potential to predict molecular targets by comparing gene expression signatures. frontiersin.org
Proteomics: This approach can identify changes in protein expression and post-translational modifications, providing a direct link between the drug and cellular function.
Metabolomics: Studying the alterations in small-molecule metabolites can reveal the impact of the compound on cellular metabolism, which is often dysregulated in diseases like cancer.
Integrated Multi-Omics Analysis: Combining data from transcriptomics, proteomics, and metabolomics can provide a comprehensive and systems-level understanding of the drug's biological effects, paving the way for personalized medicine approaches.
Prospects for Collaborative Research and Interdisciplinary Approaches in Adamantane-Piperazine Chemistry
The journey of a chemical compound from laboratory synthesis to clinical application is a complex, multi-stage process that necessitates collaboration across various scientific disciplines. mdpi.com The advancement of adamantane-piperazine research is contingent on fostering such interdisciplinary partnerships.
Key Areas for Collaboration:
Academia-Industry Partnerships: Collaborations between academic research labs, which often excel in basic discovery and mechanism-of-action studies, and pharmaceutical companies, with their expertise in drug development and clinical trials, are crucial for translating promising findings.
Chemistry and Biology Integration: Close interaction between synthetic chemists designing and creating new derivatives and biologists/pharmacologists evaluating their activity in advanced models is essential for efficient optimization cycles. pensoft.netnih.gov
Computational and Experimental Synergy: Integrating computational modeling and data science with experimental work can accelerate the drug discovery process, from target identification to lead optimization.
Open Science Initiatives: Sharing data and research tools through open-access platforms can prevent the duplication of efforts and foster a more collaborative research environment, ultimately accelerating the development of new therapies based on the adamantane-piperazine scaffold.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-adamantyl)-4-ethylpiperazine, and how can its purity be optimized?
- Methodological Answer : Synthesis typically involves coupling adamantyl groups to piperazine cores using reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and activators such as trifluoroacetic acid (TFA) . Purification via column chromatography (silica gel, gradient elution) or preparative HPLC is critical. Purity (>95%) can be verified via NMR (¹H/¹³C), mass spectrometry (HRMS), and HPLC with UV detection .
Q. How can researchers design initial biological screening assays for this compound?
- Methodological Answer : Begin with in vitro receptor binding assays (e.g., dopamine, serotonin receptors) due to piperazine's known affinity for neurotransmitter systems . Use enzyme-linked immunosorbent assays (ELISA) or radioligand displacement studies. For neuropharmacological potential, assess blood-brain barrier penetration via PAMPA-BBB models, leveraging the adamantyl group's lipophilicity .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound derivatives?
- Methodological Answer : Systematically modify substituents on the piperazine ring (e.g., alkyl chains, aryl groups) and adamantyl positions. Use density functional theory (DFT) to predict electronic effects and molecular docking (AutoDock Vina) to simulate binding to targets like PDE5 or dopamine D3 receptors . Validate predictions with in vitro IC₅₀ measurements and comparative pharmacokinetic profiling .
Q. How can pharmacokinetic properties (e.g., bioavailability, metabolic stability) be optimized for this compound?
- Methodological Answer : Introduce polar groups (e.g., hydroxyl, sulfonamide) to balance lipophilicity from the adamantyl moiety. Assess metabolic stability using liver microsome assays (human/rat) and CYP450 inhibition profiling. For bioavailability, conduct in vivo pharmacokinetic studies in rodent models, measuring AUC and half-life .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer : Replicate assays under standardized conditions (e.g., cell lines, buffer pH). Use orthogonal methods: Compare in vitro enzyme inhibition with ex vivo tissue models. For neuroactive compounds, validate receptor binding data with electrophysiology (patch-clamp) or calcium imaging .
Q. What advanced analytical techniques are recommended for characterizing stability and degradation products?
- Methodological Answer : Employ accelerated stability studies (40°C/75% RH for 6 months) with LC-MS/MS to identify degradation products. Use X-ray crystallography for structural confirmation of major degradants. For photostability, expose samples to UV light (ICH Q1B guidelines) and monitor via HPLC-DAD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
